molecular formula C16H18O5 B3257342 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] CAS No. 2880-61-7

4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]

Cat. No. B3257342
CAS RN: 2880-61-7
M. Wt: 290.31 g/mol
InChI Key: LSKFRYMLGSVAPL-UHFFFAOYSA-N
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Description

4,4'-[Oxybis(methylene)]bis[2-methoxyphenol], commonly known as Bisphenol F (BPF), is a chemical compound that is widely used in the manufacturing of plastics, resins, and other industrial products. BPF is a derivative of Bisphenol A (BPA) and has been developed as a safer alternative due to concerns over the health effects of BPA.

Mechanism of Action

4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] is a phenolic compound that can bind to estrogen receptors, similar to BPA. However, 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has been found to have a lower affinity for these receptors, resulting in a lower estrogenic activity. 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has also been found to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] can have various biochemical and physiological effects on the body. 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has been found to have a lower estrogenic activity compared to BPA, which may reduce the risk of adverse health effects associated with exposure to BPA. However, 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has also been found to have potential endocrine-disrupting effects, which may have implications for human health.

Advantages and Limitations for Lab Experiments

4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] is also relatively inexpensive compared to other compounds used in research. However, 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has limitations in terms of its potential endocrine-disrupting effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]. One area of research is the development of safer alternatives to 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] that have even lower estrogenic activity and endocrine-disrupting effects. Another area of research is the investigation of the potential health effects of exposure to 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol], particularly in vulnerable populations such as pregnant women and children. Finally, there is a need for further research on the mechanisms of action of 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol], particularly its antioxidant properties and potential effects on gene expression.
Conclusion:
In conclusion, 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] is an important chemical compound that has been developed as a safer alternative to BPA. 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has been extensively studied for its potential use in various applications, including as a plasticizer, antioxidant, and flame retardant. While 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has several advantages for use in lab experiments, its potential endocrine-disrupting effects may have implications for human health. Further research is needed to fully understand the potential health effects of exposure to 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] and to develop safer alternatives.

Scientific Research Applications

4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has been extensively studied for its potential use in various applications, including as a plasticizer, antioxidant, and flame retardant. 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has been found to have similar properties to BPA, such as its ability to bind to estrogen receptors, but with a lower estrogenic activity. This makes 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] a potential candidate for use in the manufacturing of consumer products, such as food packaging, where exposure to BPA has been linked to adverse health effects.

properties

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methoxymethyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-19-15-7-11(3-5-13(15)17)9-21-10-12-4-6-14(18)16(8-12)20-2/h3-8,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFRYMLGSVAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)COCC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255381
Record name 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]

CAS RN

2880-61-7
Record name 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2880-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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